molecular formula C19H24FN5O2S B5540645 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

Cat. No.: B5540645
M. Wt: 405.5 g/mol
InChI Key: LMDVNMPJLUOCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H24FN5O2S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16347436 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Novel pyrimidine derivatives, including compounds structurally related to 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine, have been prepared and evaluated for their antimicrobial and anticancer activities. These studies suggest that the sulfonyl moiety in these compounds could contribute to significant biological activities. For instance, Ammar et al. (2004) explored the antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, finding some compounds active against microbial strains (Ammar et al., 2004). Similarly, Szafrański and Sławiński (2015) synthesized a series of novel pyridinesulfonamides with potential anticancer activity, demonstrating the versatility of sulfonamide derivatives in drug development (Szafrański & Sławiński, 2015).

Imaging Agents for Medical Diagnostics

Compounds with fluorophenyl and piperazinyl groups have been explored as imaging agents, particularly for positron emission tomography (PET) imaging. For example, Eskola et al. (2002) synthesized a compound aimed at imaging dopamine D4 receptors, demonstrating the application of such compounds in neuroimaging and potentially in diagnosing neurological disorders (Eskola et al., 2002). Patel et al. (2019) developed [18F]DASA-23 for non-invasive measurement of pyruvate kinase M2 in glioma, highlighting the role of these compounds in cancer diagnostics (Patel et al., 2019).

New Materials Development

Research has also extended into the development of new materials with unique properties, such as fluorinated polyamides containing pyridine and sulfone moieties. Liu et al. (2013) synthesized fluorinated polyamides demonstrating high thermal stability and low dielectric constants, which could be beneficial in various industrial applications (Liu et al., 2013).

Safety and Hazards

As with any chemical compound, handling “4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in a variety of fields, including medicinal chemistry .

Properties

IUPAC Name

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2S/c20-16-5-4-6-17(15-16)28(26,27)25-13-11-23(12-14-25)18-7-8-21-19(22-18)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDVNMPJLUOCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.